

amine reactivity of N-Mal-N-bis(PEG4-amine)

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Compound of Interest

Compound Name: N-Mal-N-bis(PEG4-amine)

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An In-depth Technical Guide on the Amine Reactivity of N-Mal-N-bis(PEG4-amine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mal-N-bis(PEG4-amine) is a heterobifunctional crosslinker featuring a maleimide group and two primary amine functionalities, separated by polyethylene glycol (PEG) spacers. While the maleimide group is predominantly utilized for its high reactivity towards thiols (sulfhydryl groups), its reactivity with primary amines presents both a challenge to be managed in bioconjugation strategies and an opportunity for specific applications. This technical guide provides an in-depth analysis of the amine reactivity of the maleimide moiety in **N-Mal-N-bis(PEG4-amine)**, offering quantitative insights, experimental considerations, and detailed protocols to enable researchers to effectively control and leverage this reactivity in their work.

The structure of **N-Mal-N-bis(PEG4-amine)** offers a versatile platform for conjugation. The terminal primary amines can be readily conjugated to molecules containing activated esters (e.g., NHS esters) or carboxylic acids. The maleimide group's reactivity is highly dependent on the reaction conditions, particularly pH.

Core Principles of Maleimide Reactivity

The reactivity of the maleimide group is centered around the Michael addition reaction, where a nucleophile attacks one of the carbon atoms of the double bond within the maleimide ring.

Thiol vs. Amine Reactivity



The primary reaction of maleimides is with thiol groups, forming a stable thioether bond. This reaction is highly efficient and selective at a pH range of 6.5-7.5.[1] At neutral pH (around 7.0), the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines. [1]

However, as the pH of the reaction environment increases, the reactivity of maleimides towards primary amines becomes more significant. This is due to the deprotonation of the amine group, which increases its nucleophilicity.

Quantitative Data on Amine Reactivity

While specific kinetic data for **N-Mal-N-bis(PEG4-amine)** is not readily available in the public domain, the following table summarizes the general pH-dependence of maleimide reactivity with amines based on studies of similar molecules.

pH Range	Reactivity with Thiols	Reactivity with Primary Amines	Key Considerations
6.5 - 7.5	High and selective	Low to negligible	Optimal range for thiol-specific conjugation.[1]
7.5 - 8.5	High	Competitive with thiols	Amine reactivity becomes a significant side reaction.[2]
> 8.5	High	Favored reaction	Maleimide hydrolysis also increases significantly.[3]

Side Reactions:

It is crucial to be aware of competing side reactions that can affect the outcome of the conjugation:

 Hydrolysis of the Maleimide Ring: The maleimide ring can undergo hydrolysis to form a nonreactive maleamic acid. This reaction is accelerated at higher pH values.



• Thiol Exchange Reactions: The thioether bond formed between a maleimide and a thiol can be reversible under certain conditions, leading to potential exchange with other thiols like glutathione in a biological environment.[4]

Experimental Protocols

Protocol 1: Minimizing Amine Reactivity for Thiol-Specific Conjugation

This protocol is designed for scenarios where the selective reaction of the maleimide group with a thiol is desired, while minimizing reaction with amines.

Materials:

- N-Mal-N-bis(PEG4-amine)
- Thiol-containing molecule (e.g., protein with cysteine residues)
- Amine-containing molecule (for subsequent conjugation to the amine ends of the linker)
- Reaction Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2
- Quenching Solution: 1 M L-cysteine or N-acetylcysteine
- Anhydrous DMSO or DMF

Procedure:

- Preparation of N-Mal-N-bis(PEG4-amine) Stock Solution: Dissolve N-Mal-N-bis(PEG4-amine) in anhydrous DMSO or DMF to a concentration of 10-20 mM.
- Protein Preparation: Dissolve the thiol-containing protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
- Conjugation Reaction:
 - Add a 10-20 fold molar excess of the N-Mal-N-bis(PEG4-amine) stock solution to the protein solution.



- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching: Quench any unreacted maleimide groups by adding the Quenching Solution to a final concentration of approximately 1 mM. Incubate for 15-30 minutes.
- Purification: Remove excess linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
- Subsequent Amine Conjugation: The purified conjugate, now presenting primary amine groups from the linker, can be used for subsequent conjugation reactions (e.g., with NHS esters).

Protocol 2: Leveraging Amine Reactivity for Conjugation

This protocol is for the intentional reaction of the maleimide group with a primary amine.

Materials:

- N-Mal-N-bis(PEG4-amine)
- Amine-containing molecule (e.g., protein with lysine residues)
- Reaction Buffer: 100 mM Sodium Borate buffer, 150 mM NaCl, pH 8.5
- Anhydrous DMSO or DMF

Procedure:

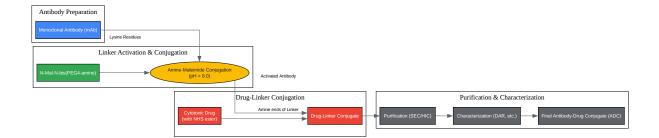
- Preparation of N-Mal-N-bis(PEG4-amine) Stock Solution: Dissolve N-Mal-N-bis(PEG4-amine) in anhydrous DMSO or DMF to a concentration of 10-20 mM.
- Protein Preparation: Dissolve the amine-containing protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
- Conjugation Reaction:



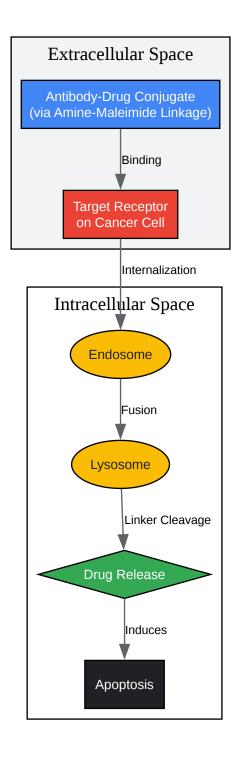
- Add a 20-50 fold molar excess of the N-Mal-N-bis(PEG4-amine) stock solution to the protein solution.
- Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Purification: Remove excess linker by size-exclusion chromatography (SEC) or dialysis.

Mandatory Visualizations Logical Workflow for ADC Development Utilizing AmineMaleimide Conjugation









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